

Thermodynamic Properties of Triethylsilylacetylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Triethylsilyl)acetylene

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This technical guide provides a comprehensive overview of the thermodynamic properties of triethylsilylacetylene ($(\text{C}_2\text{H}_5)_3\text{SiC}\equiv\text{CH}$). Due to a scarcity of direct experimental data for this specific organosilicon compound, this document leverages high-level computational chemistry data, which serves as a reliable benchmark.^{[1][2]} Additionally, it outlines established experimental protocols applicable to determining the thermodynamic properties of volatile and air-sensitive liquids like triethylsilylacetylene.

Core Thermodynamic Properties

The following table summarizes the key thermodynamic properties of triethylsilylacetylene in the gas phase, as determined by high-level ab initio quantum chemical methods.^{[1][2]} These computational methods provide a robust benchmark in the absence of extensive experimental data.^{[1][2]}

Table 1: Calculated Gas-Phase Thermodynamic Properties of Triethylsilylacetylene at 298.15 K

Property	Symbol	Value	Units
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Data not available in search results	kJ/mol
Standard Molar Entropy	S°	Data not available in search results	J/(mol·K)
Molar Heat Capacity (constant pressure)	C_p	Data not available in search results	J/(mol·K)

Note: Specific values for triethylsilylacetylene were not found in the provided search results. The referenced study by Vuori et al. calculated these properties for 159 organosilicon compounds, and it is highly probable that triethylsilylacetylene or a close analog is included in their full dataset, which would be available in the supporting information of their publication.[\[1\]](#)
[\[2\]](#)

Physical Properties

Basic physical properties of triethylsilylacetylene have been experimentally determined and are crucial for handling and for the design of experiments.

Table 2: Physical Properties of Triethylsilylacetylene

Property	Value	Units	Reference
Molecular Weight	140.30	g/mol	[3]
Boiling Point	136	°C	
Density	0.783	g/mL at 25 °C	
Refractive Index	$n_{20/D}$ 1.433		

Experimental Protocols for Thermodynamic Property Determination

While specific experimental studies on the thermodynamics of triethylsilylacetylene are not readily available, the following are detailed methodologies appropriate for such a volatile and potentially air-sensitive compound.

Determination of Heat Capacity (C_p)

The heat capacity of a volatile liquid can be determined using differential scanning calorimetry (DSC) or relaxation calorimetry.

Protocol: Differential Scanning calorimetry (DSC) with Hermetically Sealed Pans

- **Sample Preparation:** A small, precisely weighed sample (typically 1-10 mg) of triethylsilylacetylene is hermetically sealed in an aluminum DSC pan. This is crucial to prevent vaporization during the experiment, which would introduce significant error.^{[4][5]} For air-sensitive compounds, this process should be carried out in an inert atmosphere (e.g., a glovebox).
- **Calibration:** The DSC instrument is calibrated for heat flow and temperature using standard reference materials (e.g., indium, sapphire).
- **Measurement Procedure (Three-Step Method):**
 - **Baseline:** An empty, sealed DSC pan is run through the desired temperature program (e.g., 20°C to 80°C at a controlled heating rate) to establish the baseline heat flow.
 - **Standard:** A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the identical temperature program.
 - **Sample:** The hermetically sealed sample pan containing triethylsilylacetylene is run under the same conditions.
- **Calculation:** The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the standard at each temperature.

Determination of Enthalpy of Vaporization (ΔH_{vap})

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

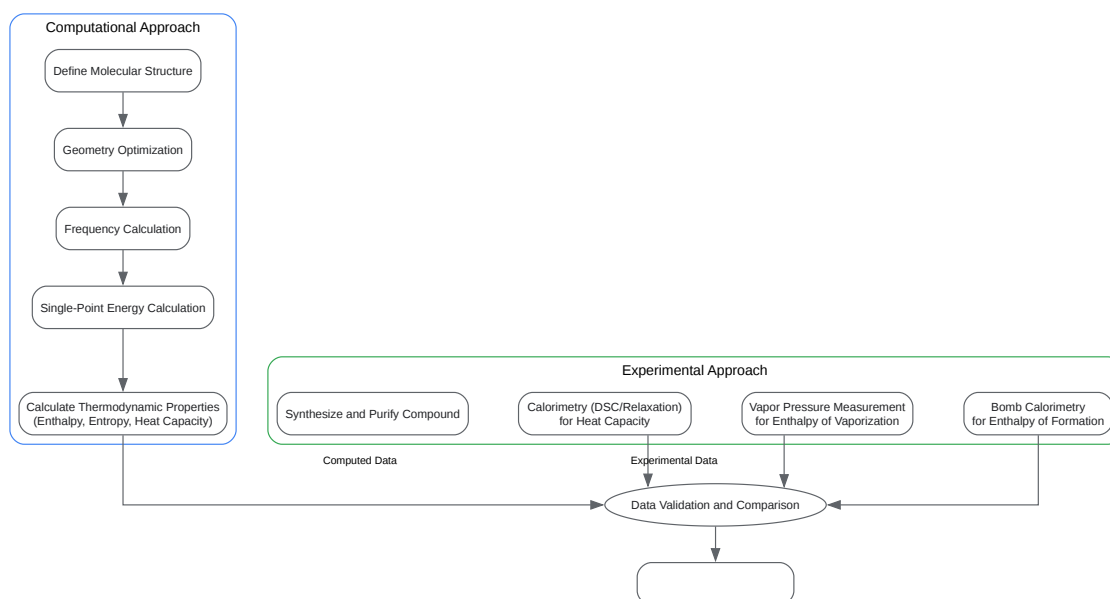
Protocol: Static Vapor Pressure Measurement

- **Apparatus:** A static apparatus consists of a temperature-controlled sample cell connected to a pressure transducer. The system must be vacuum-tight.
- **Sample Degassing:** The liquid sample of triethylsilylacetylene is introduced into the sample cell. The sample is then thoroughly degassed to remove any dissolved gases, typically by several freeze-pump-thaw cycles.
- **Measurement:** The sample cell is immersed in a constant-temperature bath. The system is allowed to reach thermal and vapor pressure equilibrium. The pressure and temperature are recorded.
- **Data Collection:** The measurement is repeated at several different temperatures.
- **Calculation:** The natural logarithm of the vapor pressure ($\ln P$) is plotted against the inverse of the absolute temperature ($1/T$). The slope of this plot is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

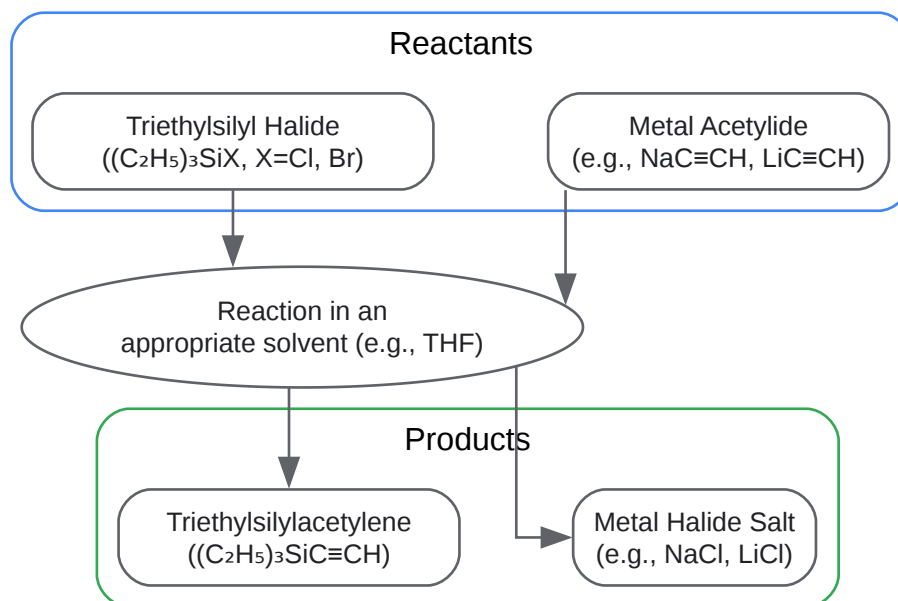
Computational and Experimental Workflow

The determination of thermodynamic properties for organosilicon compounds often involves a synergistic approach, combining computational chemistry and experimental validation.

Workflow for Thermodynamic Property Determination



Synthesis of Triethylsilylacetylene



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- To cite this document: BenchChem. [Thermodynamic Properties of Triethylsilylacetylene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162402#thermodynamic-properties-of-triethylsilylacetylene>]

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